molecular formula C7H5FNNaO3 B13916956 Sodium 5-fluoro-4-methyl-2-nitrophenolate

Sodium 5-fluoro-4-methyl-2-nitrophenolate

Cat. No.: B13916956
M. Wt: 193.11 g/mol
InChI Key: JAANUKPOMLDSMA-UHFFFAOYSA-M
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Description

Sodium 5-fluoro-4-methyl-2-nitrophenolate (C₇H₅FNO₃Na) is a sodium salt derived from the phenolic compound 5-fluoro-4-methyl-2-nitrophenol. The parent phenol features a fluorine atom at position 5, a methyl group at position 4, and a nitro group at position 2 on the aromatic ring. The sodium salt enhances water solubility due to its ionic phenolate structure, making it advantageous for applications in pharmaceuticals, agrochemicals, or as a synthetic intermediate.

Properties

Molecular Formula

C7H5FNNaO3

Molecular Weight

193.11 g/mol

IUPAC Name

sodium;5-fluoro-4-methyl-2-nitrophenolate

InChI

InChI=1S/C7H6FNO3.Na/c1-4-2-6(9(11)12)7(10)3-5(4)8;/h2-3,10H,1H3;/q;+1/p-1

InChI Key

JAANUKPOMLDSMA-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1F)[O-])[N+](=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of 5-fluoro-2-nitrophenol Derivatives

A key patented method for preparing 5-fluoro-2-nitrophenol involves a two-step reaction starting from 2,4-difluoronitrobenzene:

  • Step a: Reaction of 2,4-difluoronitrobenzene with ammonia (NH3) to yield 5-fluoro-2-nitroaniline.
  • Step b: Diazotization of 5-fluoro-2-nitroaniline in sulfuric acid with sodium nitrite to form 5-fluoro-2-nitrophenol.

This method is characterized by high selectivity, minimal side reactions, short reaction time, and high yield (up to 94.3%) with straightforward industrial scalability. The reaction conditions and yields are detailed in Table 1 below.

Step Reagents & Conditions Temperature Time Yield (%) Notes
a) 2,4-difluoronitrobenzene + NH3 (strong ammonia water) Molar ratio 2.1-2.5:1 (NH3 to difluoronitrobenzene) 35-40 °C Not specified Not specified Reaction followed by cooling to 5-10 °C for crystallization
b) 5-fluoro-2-nitroaniline + sodium nitrite in sulfuric acid (25.5-30% w/w) Dropwise addition of sodium nitrite (30-35.6% w/w) 0-10 °C for 0.5-1 h, then heated to 90-95 °C for 1 h Total ~2-3 h 94.3% Separation of oil phase, extraction with chloroform or similar solvents

Table 1: Preparation of 5-fluoro-2-nitrophenol by diazotization and substitution

Formation of this compound

While direct literature on this compound is limited, analogous procedures for preparing sodium salts of fluoro-nitrophenols involve neutralization of the phenol with sodium hydroxide or sodium carbonate in aqueous or alcoholic media. The methyl substitution at the 4-position can be introduced via methylation reactions on the phenol or nitrophenol intermediates.

Alkylation and Functional Group Modification

Several research reports describe alkylation of 5-fluoro-2-nitrophenol derivatives under various conditions, which can be adapted for methylation at the 4-position:

  • Reaction with alkyl halides (e.g., iodoethane) in the presence of potassium carbonate in solvents such as acetone, N,N-dimethylformamide (DMF), or 2-butanone.
  • Typical reaction conditions include reflux or heating at 37-80 °C for 15-24 hours.
  • Yields range from 83% to 100% depending on solvent and temperature (see Table 2).
Alkylation Conditions Solvent Base Temperature Time Yield (%) Notes
5-fluoro-2-nitrophenol + iodoethane + K2CO3 Acetone K2CO3 Reflux 15 h 100% Simple workup with extraction and drying
5-fluoro-2-nitrophenol + ethyl iodide + K2CO3 DMF K2CO3 60 °C 24 h 99% Sealed tube, high purity product
5-fluoro-2-nitrophenol + iodoethane + K2CO3 2-butanone K2CO3 80 °C 18 h 85% Inert atmosphere, purification by extraction

Summary of Key Reaction Parameters

Parameter Recommended Range/Value Comments
Ammonia to 2,4-difluoronitrobenzene molar ratio 2.1–2.5:1 For aniline intermediate synthesis
Sodium nitrite concentration 30–35.6% (w/w aqueous) For diazotization
Sulfuric acid concentration 25.5–30% (w/w aqueous) Diazotization medium
Diazotization temperature 0–10 °C Controlled to avoid side reactions
Diazotization reaction time 0.5–1 h at low temp; 1 h at 90–95 °C Ensures complete conversion
Alkylation temperature 37–80 °C Depends on solvent and base
Alkylation time 15–24 h For complete substitution
Base for alkylation Potassium carbonate Mild base, facilitates O-alkylation
Neutralization base Sodium hydroxide or sodium carbonate For phenolate salt formation

Research Discoveries and Industrial Relevance

  • The patented method for 5-fluoro-2-nitrophenol synthesis demonstrates industrial viability due to its high yield, selectivity, and short reaction time.
  • Alkylation protocols for fluoro-nitrophenols are well-established, providing flexibility for functional group modifications including methylation.
  • The combination of these methods allows for efficient preparation of this compound, a compound useful as an intermediate in synthesis pathways.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-fluoro-4-methyl-2-nitrophenolate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Reduction: 5-fluoro-4-methyl-2-aminophenolate.

    Substitution: Various substituted phenolates depending on the nucleophile used.

    Oxidation: 5-fluoro-4-carboxy-2-nitrophenolate.

Scientific Research Applications

Sodium 5-fluoro-4-methyl-2-nitrophenolate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 5-fluoro-4-methyl-2-nitrophenolate involves its interaction with specific molecular targets and pathways. For example:

    Reduction Reactions: The nitro group is reduced to an amino group, which can interact with biological molecules.

    Substitution Reactions: The fluorine atom can be replaced by other functional groups, altering the compound’s properties and interactions.

    Oxidation Reactions: The methyl group can be oxidized, leading to the formation of carboxylic acids that can participate in various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key comparable compounds include:

2-Fluoro-4-nitrophenol (CAS 403-19-0, C₆H₄FNO₃) : Substitutents: Fluoro (position 2), nitro (position 4). Lacks the methyl group and differs in substituent positions. Higher acidity due to nitro at position 4 (strong electron-withdrawing effect).

2-Bromo-4-fluoro-5-nitrophenol (CAS 84478-87-5, C₆H₃BrFNO₃) : Substitutents: Bromo (position 2), fluoro (position 4), nitro (position 5). Bromine introduces steric bulk and alters electronic effects compared to methyl.

Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate (C₁₂H₈FNO₅) : A furan ester derivative with a nitro group and fluorine on the phenyl ring. Functional groups (ester vs. phenolate) dictate divergent reactivity and solubility.

Physicochemical Properties

Table 1 summarizes key properties:

Compound CAS Molecular Formula Molar Mass (g/mol) Melting Point (°C) Solubility
Sodium 5-fluoro-4-methyl-2-nitrophenolate N/A C₇H₅FNO₃Na ~191.1 (estimated) N/A High (aqueous)
2-Fluoro-4-nitrophenol 403-19-0 C₆H₄FNO₃ 157.1 120–122 Moderate (organic solvents)
2-Bromo-4-fluoro-5-nitrophenol 84478-87-5 C₆H₃BrFNO₃ ~237.1 (estimated) N/A Low (polar solvents)

Key Observations :

  • Acidity: this compound’s parent phenol is less acidic than 2-fluoro-4-nitrophenol due to the methyl group’s electron-donating effect, which partially counteracts the nitro group’s electron-withdrawing effect.
  • Solubility: The sodium salt’s ionic nature ensures superior aqueous solubility compared to neutral phenolic analogs .

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